2-Methylpropyl (6-chlorohexyl)carbamate
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Overview
Description
2-Methylpropyl (6-chlorohexyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis. This compound is characterized by the presence of a 2-methylpropyl group and a 6-chlorohexyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl (6-chlorohexyl)carbamate can be achieved through several methods. One common approach involves the reaction of 6-chlorohexanol with 2-methylpropyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a catalyst such as dibutyltin dilaurate, which facilitates the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reactants are fed into the reactor at controlled rates, and the product is continuously removed, allowing for large-scale production with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl (6-chlorohexyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate can hydrolyze to form 6-chlorohexanol and 2-methylpropylamine.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 6-chlorohexanol and 2-methylpropylamine.
Oxidation: Carbamic acid derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
2-Methylpropyl (6-chlorohexyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylpropyl (6-chlorohexyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethyl (6-chlorohexyl)carbamate: Similar structure but with an ethoxyethyl group instead of a methylpropyl group.
Methyl carbamate: A simpler carbamate with a single methyl group attached to the carbamate moiety.
Phenyl carbamate: Contains a phenyl group attached to the carbamate moiety.
Uniqueness
2-Methylpropyl (6-chlorohexyl)carbamate is unique due to its specific combination of a 2-methylpropyl group and a 6-chlorohexyl group, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it particularly valuable in pesticide applications .
Properties
CAS No. |
62568-65-4 |
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Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
2-methylpropyl N-(6-chlorohexyl)carbamate |
InChI |
InChI=1S/C11H22ClNO2/c1-10(2)9-15-11(14)13-8-6-4-3-5-7-12/h10H,3-9H2,1-2H3,(H,13,14) |
InChI Key |
ANQQRCSBCFHGOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NCCCCCCCl |
Origin of Product |
United States |
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